molecular formula C17H18ClNO B2752640 N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide CAS No. 449169-91-9

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide

Cat. No.: B2752640
CAS No.: 449169-91-9
M. Wt: 287.79
InChI Key: ADWKAUDLFKEXKB-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group attached to a propanamide backbone, with a 2-chloro-4,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimethylphenylamine with 3-phenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: The chloro group in the 2-chloro-4,6-dimethylphenyl moiety can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It is explored for its activity against certain diseases and conditions, particularly those involving inflammation and pain.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • N-(2-chloro-4,6-dimethylphenyl)-3-methylbutanamide
  • 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
  • N-(2-chloro-4,6-dimethylphenyl)-4-methoxybenzamide

Comparison: N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of both chloro and dimethyl groups on the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the phenylpropanamide moiety may enhance its binding affinity to certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-10-13(2)17(15(18)11-12)19-16(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKAUDLFKEXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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